molecular formula C7H9N3O B2862695 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine CAS No. 1781072-41-0

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine

Cat. No. B2862695
CAS RN: 1781072-41-0
M. Wt: 151.169
InChI Key: ZEIMTIQODDCXRC-UHFFFAOYSA-N
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Description

“5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1781072-41-0 . It is also known by its IUPAC Name as 5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine . The compound is typically stored as a powder .


Molecular Structure Analysis

The molecular weight of “this compound” is 151.17 . More detailed structural information, such as the InChI Code, is also available .

It has a molecular weight of 151.17 .

Scientific Research Applications

Synthesis and Characterization

Research into 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine derivatives often focuses on their synthesis and structural characterization. For instance, the preparation of pyrido[4,3-d]pyrimidines from pyrano[4,3-d]pyrimidin-5-ones through reactions with amines and subsequent nucleophilic replacement reactions has been documented, indicating the versatility of these compounds in synthetic chemistry (Ismail & Wibberley, 1968).

Biological Activities

Several studies have explored the biological activities of pyrano[3,4-d]pyrimidin-2-amine derivatives, identifying them as potential pharmacophores for antitumor, antifungal, and antibacterial applications. For example, pyrazole derivatives have been synthesized and evaluated for their biological activities, revealing significant potential against breast cancer and microbial infections (Titi et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, pyrano[3,4-d]pyrimidin-2-amine derivatives are key precursors due to their broad synthetic applications and bioavailability. Their synthesis using diversified hybrid catalysts showcases their importance in the development of lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties have been investigated, with some compounds showing good antibacterial and antifungal activities as well as radical scavenging and metal chelating activities (Saundane, Vijaykumar, Vaijinath, & Walmik, 2013).

Insecticidal and Antimicrobial Potential

Moreover, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against Pseudococcidae insects and selected microorganisms for antibacterial potential highlight the diverse applications of these compounds beyond traditional pharmaceutical uses (Deohate & Palaspagar, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation .

Future Directions

While specific future directions for “5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine” are not available, research into related compounds suggests potential applications in medicinal chemistry .

properties

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-1-2-11-4-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMTIQODDCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781072-41-0
Record name 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine
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